tert-Butyl (3-aminocyclobutyl)carbamate
Description
Contextualization within Amine Protecting Group Strategies
In the intricate process of organic synthesis, particularly in the construction of complex molecules like pharmaceuticals, the selective protection and deprotection of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. A variety of protecting groups have been developed for this purpose, each with its own set of conditions for installation and removal.
The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines. nih.gov Its popularity stems from a combination of desirable characteristics. The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. This forms a stable carbamate (B1207046) that is resistant to a wide range of nucleophilic and basic conditions, ensuring its integrity during subsequent synthetic steps. nih.gov
Crucially, the Boc group is acid-labile and can be readily removed under mild acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane. nih.gov This orthogonality allows for the selective deprotection of a Boc-protected amine in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups). This strategic flexibility is a key advantage in multi-step syntheses. The stability of the Boc group under various reaction conditions and its straightforward removal make it an indispensable tool in both solution-phase and solid-phase peptide synthesis. researchgate.net
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
This table provides a comparison of common amine protecting groups and their respective cleavage conditions, highlighting the orthogonal nature of the Boc group.
Overview of the Cyclobutane (B1203170) Scaffold in Medicinal Chemistry
The structural architecture of a drug molecule plays a critical role in its biological activity. In recent years, there has been a growing emphasis on moving away from flat, two-dimensional structures towards more three-dimensional (3D) motifs. This "escape from flatland" is driven by the understanding that 3D scaffolds can provide better spatial arrangement of pharmacophoric groups, leading to improved potency, selectivity, and pharmacokinetic properties. nih.gov
The cyclobutane ring has emerged as an increasingly valuable scaffold in medicinal chemistry for several reasons. pharmablock.com Unlike more flexible acyclic or larger cyclic systems, the cyclobutane ring possesses a puckered conformation, which imparts a degree of conformational rigidity. nih.gov This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.
Furthermore, the cyclobutane scaffold serves as a versatile bioisostere, a chemical substituent or group that can replace another with similar physical or chemical properties to produce a broadly similar biological effect. It can act as a non-classical bioisostere for phenyl rings or gem-dimethyl groups, offering a way to modulate properties like lipophilicity and metabolic stability while maintaining or improving biological activity. nih.gov The constrained nature of the cyclobutane ring also allows for the precise positioning of substituents in distinct spatial vectors, which can be crucial for optimizing interactions with a target protein. pharmablock.com The incorporation of cyclobutane moieties has been shown to improve metabolic stability and other drug-like properties in various hit-to-lead optimization programs. pharmablock.com
| Scaffold Feature | Implication in Medicinal Chemistry |
| Puckered Conformation | Conformational rigidity, pre-organization for target binding. |
| Three-Dimensionality | Improved spatial arrangement of substituents, enhanced selectivity. |
| Bioisosteric Replacement | Modulation of physicochemical properties (e.g., lipophilicity, metabolic stability). |
This table summarizes the key features of the cyclobutane scaffold and their significance in the context of drug design.
Research Trajectory of tert-Butyl (3-aminocyclobutyl)carbamate
The research trajectory of this compound is intrinsically linked to its utility as a versatile building block in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. While a detailed timeline of its initial discovery is not extensively documented in readily available literature, its importance has become increasingly evident through its application in various drug discovery programs.
A key aspect of its value lies in the stereochemistry of the 1,3-disubstituted cyclobutane ring. Both the cis and trans isomers are synthetically accessible and provide distinct spatial orientations for the amino and Boc-protected amino groups. This stereochemical diversity is a powerful tool for medicinal chemists to probe the topology of a target's binding site.
Recent research highlights the role of this compound as a crucial intermediate in the development of potent and selective kinase inhibitors. For instance, it has been utilized in the synthesis of inhibitors for Cyclin-Dependent Kinase 9 (CDK9), a target in MYC-dependent cancers. acs.orgresearchgate.net In these syntheses, the free amino group of this compound is used to displace a leaving group on a heterocyclic core, thereby incorporating the Boc-protected aminocyclobutyl moiety into the final molecule. acs.orgresearchgate.net
Similarly, this compound has been employed in the synthesis of allosteric AKT inhibitors, another important class of anti-cancer agents. The Boc-protected aminocyclobutyl group is introduced into the target molecule, and the Boc group is subsequently removed in a later step to reveal a primary amine which can be crucial for target engagement or for further functionalization. The repeated and successful application of this compound in these high-profile drug discovery projects underscores its significance as a valuable and enabling chemical tool. Its research trajectory is thus defined not by its own biological activity, but by its instrumental role in the construction of biologically active compounds.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-aminocyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDOEOOBYOABCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212395-34-0, 1090904-48-5, 871014-19-6 | |
| Record name | real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-(3-aminocyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthesis and Advanced Methodologies for Tert Butyl 3 Aminocyclobutyl Carbamate
Primary Synthetic Routes and Reaction Pathwayschemistryviews.org
The construction of the tert-butyl (3-aminocyclobutyl)carbamate scaffold is typically achieved through carefully designed reaction sequences that build upon the cyclobutane (B1203170) core. chemistryviews.org Methodologies for preparing cyclobutane β-amino acids, which are closely related structures, often rely on [2+2] cycloaddition strategies, highlighting the specialized nature of these synthetic routes. chemistryviews.org
Multi-step Synthesis Approaches
The synthesis of this compound is inherently a multi-step process, often starting from a commercially available cyclobutane precursor. A common strategy involves the functionalization of a cyclobutanone (B123998) or cyclobutanecarboxylic acid derivative. For instance, a synthetic pathway could begin with a cyclobutanone, where one amino group is introduced via reductive amination. This newly introduced amine is then protected, often as a carbamate (B1207046), to allow for the conversion of another functional group on the ring (e.g., a ketone or carboxylic acid) into the second amino group. This second transformation might involve an oximation-reduction sequence or a Curtius rearrangement from a carboxylic acid. The final step would then involve the selective introduction of the tert-butoxycarbonyl (Boc) group if not already present.
Another approach could involve starting with a molecule that already contains the two nitrogen functionalities in a masked form, such as a nitro group and a nitrile. A multi-step sequence would then involve the selective reduction of the nitro group to an amine, protection of this amine, followed by the reduction of the nitrile to the second amine. nih.gov These pathways underscore the necessity of sequential reactions and the use of protective groups to manage the reactivity of the two amine functionalities.
Carbamate Synthesis via Amination and Carboxylation Protocols
The formation of the carbamate functional group is a cornerstone of these syntheses. The most direct and widely used method for introducing the tert-butyl carbamate (Boc) group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction is typically performed in the presence of a base and proceeds under mild conditions with high efficiency.
More recent methodologies have explored the use of carbon dioxide (CO₂) as a renewable C1 source for carbamate synthesis. nih.gov One such protocol involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.org This approach is attractive due to its environmentally benign nature. nih.gov Another strategy involves the ring-opening of cyclic carbonates with unprotected amino acids in water, which can selectively produce highly functionalized carbamates. rsc.org
| Method | Reagents | Key Features |
| Standard Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., triethylamine, NaOH) | High yield, mild conditions, widely applicable. |
| Three-Component Coupling | Amine, Carbon Dioxide (CO₂), Alkyl Halide, Cs₂CO₃ | Utilizes a renewable C1 source, environmentally friendly. organic-chemistry.org |
| Ring-Opening of Carbonates | Cyclic Carbonate, Amine/Amino Acid | Can be performed in water, produces functionalized carbamates. rsc.org |
Applications of the Curtius Rearrangement in Carbamate Formation
The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into primary amines, ureas, or carbamates. nih.govwikipedia.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which is typically generated from a carboxylic acid derivative, to form an isocyanate intermediate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This isocyanate is a highly reactive electrophile that can be "trapped" by various nucleophiles.
For the synthesis of tert-butyl carbamates, the isocyanate generated from the rearrangement is trapped with tert-butanol (B103910). nih.gov This reaction is often performed as a one-pot procedure, where the carboxylic acid is first converted to an acyl azide (e.g., using diphenylphosphoryl azide (DPPA) or by forming a mixed anhydride (B1165640) followed by treatment with sodium azide), which then rearranges and reacts with tert-butanol present in the reaction mixture. nih.govnih.gov A significant advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemical configuration, making it a valuable tool in stereoselective synthesis. wikipedia.orgnih.gov
| Step | Description | Intermediate |
| 1. Acyl Azide Formation | A carboxylic acid is converted to a reactive derivative (e.g., acyl chloride, mixed anhydride) and treated with an azide source (e.g., sodium azide). | R-CO-N₃ |
| 2. Rearrangement | The acyl azide is heated, causing it to lose N₂ gas and rearrange to form an isocyanate. | R-N=C=O |
| 3. Nucleophilic Trapping | The isocyanate is reacted with a nucleophile. For tert-butyl carbamate formation, tert-butanol is used. | R-NH-CO-O-tBu |
Reductive Amination Strategies
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is frequently used to introduce amino groups onto a carbon skeleton. organic-chemistry.org The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
In the context of synthesizing aminocyclobutane derivatives, reductive amination can be applied to a cyclobutanone precursor. The reaction can be performed with ammonia (B1221849) or an ammonia source to introduce a primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the protonated imine intermediate in the presence of the starting ketone. masterorganicchemistry.com This selectivity allows for a convenient one-pot procedure where the ketone, amine, and reducing agent are all combined. nih.gov This method avoids the overalkylation that can be problematic in direct alkylation of amines. nih.gov
Protecting Group Introduction and Selective Deprotection Methodologies
Given that this compound contains two primary amino groups with similar reactivity, the use of protecting groups is essential for achieving selective functionalization. organic-chemistry.org A protecting group temporarily masks one functional group, rendering it non-reactive, so that chemical transformations can be carried out elsewhere in the molecule. organic-chemistry.org
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups. masterorganicchemistry.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O). masterorganicchemistry.com The resulting carbamate is stable to a wide range of nucleophilic and basic conditions but can be easily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com
For a molecule with two amino groups, an "orthogonal" protecting group strategy is often employed. organic-chemistry.org This involves protecting the two amines with groups that can be removed under different, non-interfering conditions. For example, one amine could be protected as a Boc carbamate (acid-labile), while the other is protected as a carboxybenzyl (Cbz) carbamate, which is stable to acid but can be removed by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com This strategy allows for the selective deprotection and subsequent reaction of one amino group while the other remains protected.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., Trifluoroacetic Acid, HCl) masterorganicchemistry.commasterorganicchemistry.com |
| Carboxybenzyl | Cbz or Z | Benzyl Chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |
Stereoselective Synthesis and Chiral Control
The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of single enantiomers a critical goal in pharmaceutical development. mdpi.comnih.gov this compound has two stereocenters, meaning it can exist as different stereoisomers (cis/trans and, for the trans isomer, a pair of enantiomers). Controlling this stereochemistry is a significant synthetic challenge.
Several strategies are employed to achieve chiral control:
Chiral Pool Synthesis: This approach utilizes a starting material that is already enantiomerically pure. Subsequent reactions must be designed to proceed without affecting the existing stereocenter. Reactions like the Curtius rearrangement are valuable here as they proceed with retention of configuration. nih.gov
Asymmetric Catalysis: A prochiral starting material, such as a cyclobutanone, can be converted into a chiral product using a chiral catalyst. For example, asymmetric reductive amination can install an amino group with a specific stereochemical orientation.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.
Resolution of Racemates: In this method, a racemic mixture of the final compound or a key intermediate is prepared and then the enantiomers are separated. A common technique involves reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or 10-camphorsulfonic acid) to form a pair of diastereomeric salts. nih.gov Since diastereomers have different physical properties, they can often be separated by physical methods such as fractional crystallization. nih.gov Once separated, the resolving agent is removed to yield the pure enantiomers.
The synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate, a close structural analog, has been achieved via the opening of a tosyl-activated aziridine (B145994) followed by optical resolution with 10-camphorsulfonic acid, demonstrating a practical application of this resolution strategy. nih.gov
Synthesis of cis- and trans-Diastereomers
The synthesis of cis- and trans-tert-butyl (3-aminocyclobutyl)carbamate often begins with the construction of a suitable cyclobutane precursor. One common approach involves the use of classical malonate alkylation chemistry to form the cyclobutane ring, leading to precursors for cyclobutane-derived diamines. nih.govacs.org
A general pathway to access both diastereomers can start from 3-oxocyclobutanecarboxylic acid. This starting material can be converted to an acyl azide, which then undergoes a Curtius rearrangement in the presence of tert-butanol to form tert-butyl (3-oxocyclobutyl)carbamate. Subsequent reductive amination of the ketone can yield a mixture of cis- and trans-3-aminocyclobutylcarbamate diastereomers. The ratio of these isomers is highly dependent on the choice of reducing agent and reaction conditions.
Alternatively, diastereoselective reduction of a related β-enaminoketone can produce the corresponding amino alcohols, which can then be further processed. nih.gov While direct separation of the final diastereomers is possible via chromatography, strategic synthesis often aims to control the stereochemistry earlier in the sequence. For instance, aza-Michael additions onto cyclobutene (B1205218) precursors have been shown to be an effective method for the diastereoselective synthesis of substituted aminocyclobutanes. researchgate.netepfl.ch
| Starting Material | Key Transformation | Product | Stereochemistry |
| 3-Oxocyclobutanecarboxylic Acid | Curtius Rearrangement, Reductive Amination | This compound | Mixture of cis and trans |
| Bromocyclobutanes | Aza-Michael Addition | N-Heterocycle Substituted Aminocyclobutanes | Diastereoselective |
| β-Enaminoketones | Diastereoselective Reduction | 3-Aminocyclohexanols (analogous) | Diastereoselective |
Enantioselective Approaches for Chiral Intermediates
Accessing enantiomerically pure forms of this compound is crucial for its application in chiral drug synthesis. This is typically achieved by either resolving a racemic mixture or through asymmetric synthesis of a key chiral intermediate.
Resolution: Racemic mixtures of aminocyclopentane carbamates, structurally similar to the target molecule, have been successfully resolved using chiral acids like 10-camphorsulfonic acid to form diastereomeric salts that can be separated by crystallization. nih.gov A similar strategy could be applied to racemic this compound. Enzymatic kinetic resolution is another powerful technique, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product. researchgate.net
Asymmetric Synthesis: A more direct approach involves the enantioselective synthesis of chiral precursors. For example, the asymmetric reduction of a ketone, such as benzocyclobutenone, using a chiral catalyst can produce chiral benzocyclobutenols with high enantioselectivity. researchgate.net These chiral alcohols can then serve as precursors. Furthermore, the synthesis of chiral cyclobutane-containing structures has been achieved from chiral starting materials like β-amino acid derivatives. dntb.gov.uanih.gov Transition metal-catalyzed asymmetric hydrogenation of cyclic imines is another established method for producing chiral cyclic amines, a strategy that could be adapted for intermediates in the synthesis of the target compound. nih.gov
Emerging Synthetic Techniques
Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and scalable processes. Continuous flow chemistry and phase transfer catalysis are two such techniques that have shown significant promise in the synthesis and derivatization of carbamates.
Continuous Flow Chemistry Applications in Carbamate Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comacs.org These benefits are particularly relevant for potentially hazardous reactions, such as those involving azides or highly exothermic processes, which are sometimes used in carbamate synthesis.
The synthesis of various carbamates has been successfully demonstrated in continuous flow systems. nih.govmdpi.com For instance, a flow process coupling a Curtius rearrangement with biocatalysis has been developed to produce valuable carbamate products efficiently. nih.gov This approach allows for the telescoping of reaction steps, minimizing the need to isolate potentially unstable intermediates. nih.gov The use of packed-bed reactors with immobilized enzymes or reagents can further streamline the process, facilitating purification and catalyst recycling. mdpi.com Given the multi-step nature of synthesizing this compound, a continuous flow approach could significantly improve manufacturing efficiency and safety. researchgate.net
| Technique | Key Advantage | Application in Carbamate Synthesis | Reference |
| Continuous Flow | Enhanced Safety & Scalability | Curtius rearrangement for carbamate formation. | nih.gov |
| Continuous Flow | Process Automation | Multi-step synthesis without intermediate isolation. | acs.orgmdpi.com |
| Biocatalysis in Flow | Greener Synthesis | Enzymatic reactions integrated into the flow process. | nih.gov |
Phase Transfer Catalysis in Derivatization
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases (e.g., solid-liquid or liquid-liquid). A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one of the reactants across the phase boundary, enabling the reaction to proceed.
In the context of carbamate chemistry, PTC can be employed for derivatization reactions. For example, a Chinese patent describes a method for the chiral preparation of a complex carbamate intermediate using a phase transfer catalyst to facilitate a reaction under alkaline conditions. google.com Such methods are valued for their operational simplicity, mild reaction conditions, and suitability for industrial production. Derivatization of carbamate pesticides has also been explored, showcasing the utility of these compounds as substrates in various chemical transformations. researchgate.netnih.gov For a molecule like this compound, PTC could be used to selectively alkylate or acylate the primary amine under mild conditions, avoiding harsh reagents that might cleave the Boc-protecting group.
Utility of Tert Butyl 3 Aminocyclobutyl Carbamate As a Key Synthetic Intermediate
Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The aminocyclobutane scaffold is a key structural motif in a number of biologically active compounds, and tert-butyl (3-aminocyclobutyl)carbamate serves as a crucial starting material for their synthesis. Its application is particularly notable in the development of kinase inhibitors and other therapeutic agents.
The pyrazole (B372694) hinge binding moiety is considered a privileged scaffold in the development of kinase inhibitors for cancer therapy. nih.govnih.gov While direct synthesis examples using the title compound are proprietary, analogous structures are frequently employed as linkers in the synthesis of novel kinase inhibitor libraries. For instance, derivatives based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have been modified with various linkers to target cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. nih.gov
Furthermore, aminocyclobutane derivatives have been patented as N-methyl-D-aspartate (NMDA) receptor antagonists. google.com These compounds are designed to block NMDA receptor channels, which are implicated in conditions such as depression and various pain states, including neuropathic pain. google.com The synthesis of such APIs often relies on the strategic use of protected aminocycloalkanes to build the final molecular target. Another relevant example is the synthesis of Lacosamide, a drug used for treating epilepsy, where a tert-butyl carbamate (B1207046) derivative is utilized as a key intermediate in a multi-step synthesis that involves alkylation reactions. google.com
| API or Target Class | Therapeutic Area | Role of Intermediate |
| Kinase Inhibitors | Oncology | Serves as a core scaffold or linker for building inhibitor molecules. nih.govnih.gov |
| NMDA Receptor Antagonists | Neurology (Depression, Pain) | Forms the central aminocyclobutane core of the active molecule. google.com |
| Lacosamide | Neurology (Epilepsy) | A related tert-butyl carbamate derivative is a key intermediate. google.com |
Role in Agrochemical Development
The application of this compound in the agrochemical sector is less documented than in pharmaceuticals. However, related chemical motifs are known to be important in this field. For example, substituted thiocarbamide derivatives, which can be synthesized from Boc-protected amines, are recognized for their importance in medicinal, pharmaceutical, and agricultural chemistry. epo.org These compounds can serve as building blocks for further synthetic transformations. While direct use of the title compound in commercial agrochemicals is not widely reported in public literature, its structural components suggest potential utility in creating novel pesticides or herbicides, an area that remains open for exploration.
Derivatization for Advanced Chemical Scaffolds
The true synthetic power of this compound lies in its capacity for derivatization. The presence of two distinct amino functionalities—one protected and one free—allows for sequential and controlled modifications to build complex and diverse chemical scaffolds.
Preparation of Functionalized Analogs
The free primary amine on the cyclobutane (B1203170) ring is a nucleophilic handle for a wide range of chemical transformations, including acylation and alkylation, to produce a library of functionalized analogs.
Acylation: The amine can be readily acylated using acyl halides or anhydrides. A highly efficient one-pot method exists for the conversion of t-butyl carbamates directly into amides using acyl halide-methanol mixtures, which proceeds in nearly quantitative yields. organic-chemistry.org This transformation is valuable for introducing a variety of substituents and is a fundamental reaction in peptide chemistry.
Alkylation: The primary amine can also undergo alkylation. For instance, in a patented synthesis of a Lacosamide intermediate, a phase transfer catalyzed (PTC) alkylation reaction is employed using dimethyl sulfate (B86663) as the alkylating agent in the presence of a phase transfer catalyst like tetrabylammonium bromide. google.com This method allows for the introduction of alkyl groups under controlled conditions.
These derivatization reactions enable the systematic modification of the core structure, which is a key strategy in structure-activity relationship (SAR) studies during drug discovery.
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl Halide-Methanol | Amides organic-chemistry.org |
| Alkylation | Alkyl Halide, Phase Transfer Catalyst | Secondary Amines google.com |
Cyclobutane Ring Modifications and Analogues (e.g., cyclohexyl, cyclopentyl, bicyclic)
The principles of using Boc-protected diamines as synthetic intermediates extend beyond the cyclobutane system. Analogous compounds with different ring sizes or geometries are also commercially available and used in research to explore how the carbocyclic core influences a molecule's properties and biological activity.
Cyclopentyl and Cyclohexyl Analogues: tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate and tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate are examples of five- and six-membered ring analogues. bldpharm.com These larger, more flexible rings can provide different conformational constraints compared to the rigid cyclobutane scaffold, which can be critical for optimizing binding to a biological target.
Bicyclic Analogues: For even greater rigidity and defined three-dimensional structure, bicyclic analogues are employed. A key example is tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate. biosynth.comaaronchem.com The bicyclo[1.1.1]pentane (BCP) motif is increasingly used as a bioisostere for aromatic rings or tert-butyl groups to improve physicochemical properties in drug candidates. researchgate.net
The availability of these varied scaffolds allows chemists to fine-tune the spatial arrangement of functional groups, which is a critical aspect of modern medicinal chemistry.
| Ring System | Example Compound Name | Key Feature |
| Cyclopentyl | tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate bldpharm.com | Increased flexibility over cyclobutane |
| Cyclohexyl | tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate bldpharm.com | Multiple stable conformations (e.g., chair, boat) |
| Bicyclic | tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate biosynth.comaaronchem.com | Highly rigid, linear scaffold; bioisostere researchgate.net |
Research Applications in Medicinal Chemistry and Biological Sciences
Development of Therapeutic Agents
The rigid cyclobutane (B1203170) scaffold is an attractive alternative to more flexible linear linkers or common aromatic rings, providing a unique vectoral orientation for substituents that can be exploited in drug design nih.govnih.gov. This has led to its incorporation into a variety of investigational therapeutic agents.
The development of selective kinase inhibitors is a major focus of anticancer research. The serine/threonine kinase AKT is a critical component of the PI3K/AKT signaling pathway, which is frequently hyperactivated in human cancers nih.gov. In the pursuit of novel AKT inhibitors, the incorporation of a cyclobutylamine (B51885) moiety at the benzylic position of a lead compound was found to significantly improve inhibitory activity nih.gov. X-ray co-crystallization studies revealed that the cyclobutane ring positions itself favorably within a hydrophobic region of the kinase's binding pocket, enabling the benzylic amine to form key bidentate hydrogen bonds that enhance potency nih.gov. This demonstrates the utility of the cyclobutane scaffold, for which tert-butyl (3-aminocyclobutyl)carbamate is a key synthetic precursor, in optimizing ligand-protein interactions.
Furthermore, in the discovery of inhibitors for Cyclin-Dependent Kinase 16 (CDK16), a member of the understudied PCTAIRE kinase family implicated in several cancers, linkers derived from protected amines have been shown to be critical for modulating compound selectivity nih.gov. A study exploring derivatives of a promiscuous pyrazole-based inhibitor found that the introduction of a tert-butyl (2-(aminomethoxy)ethyl)carbamate linker improved the selectivity profile of the resulting compounds nih.gov. While not the exact cyclobutyl compound, this finding highlights the crucial role that Boc-protected amino linkers play in fine-tuning the interaction of a molecule with its intended target and minimizing off-target effects.
Beyond kinase inhibition, the cyclobutane scaffold is being explored in other areas of anticancer agent design. Integrins, a family of cell surface receptors, are key mediators of cancer proliferation and metastasis, making them attractive therapeutic targets nih.govrsc.org. Researchers have developed a novel class of integrin αvβ3 antagonists that utilize a functionalized cyclobutane ring as the central scaffold nih.govrsc.org. This scaffold serves as a metabolically stable mimetic for the arginine-glycine-aspartic acid (RGD) sequence that is crucial for integrin binding. By employing cyclobutylamines and cyclobutanecarboxylic acids, new antagonists with potent, sub-micromolar activity in cell-based adhesion and invasion assays were identified rsc.org. The use of the cyclobutane core demonstrates a successful strategy for creating structurally novel, stable, and effective agents for potential cancer therapy nih.gov.
The KRas protein is one of the most frequently mutated oncogenes in human cancers and has historically been considered "undruggable." nih.gov Recent breakthroughs have led to the development of covalent inhibitors that target specific KRas mutants, such as KRasG12C acs.org. These inhibitors typically bind to an allosteric site known as the switch II pocket acs.org. The development of pan-KRas inhibitors, which are active against multiple mutant forms, is also an area of intense investigation nih.gov. While the cyclobutane scaffold offered by this compound is a valuable and versatile tool in medicinal chemistry, its specific application in the design of KRas inhibitors is not prominently featured in the reviewed scientific literature.
The use of tert-butyl carbamate (B1207046) (Boc) protecting groups is a widespread and fundamental strategy in the synthesis of pharmaceuticals. One prominent example is in the production of Lacosamide, an approved antiepileptic drug used to treat seizures google.comnih.gov. The synthesis of Lacosamide relies on a chiral intermediate derived from the unnatural amino acid D-serine google.com. In several synthetic routes, this starting material is protected as N-Boc-D-serine, a tert-butyl carbamate derivative, to prevent its amino group from undergoing unwanted side reactions during subsequent steps like O-methylation google.comgoogle.comgoogle.com. It is important to note that while a tert-butyl carbamate intermediate is critical for the synthesis of Lacosamide, the specific intermediate is an acyclic N-Boc-D-serine derivative google.com. The use of this compound for the synthesis of Lacosamide is not described in the chemical literature.
Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Structure-Based Drug Design (SBDD) leverages three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. The rigid and well-defined stereochemistry of the cyclobutane core makes this compound and its derivatives excellent tools for such studies.
The defined three-dimensional nature of the cyclobutane ring allows for precise exploration of chemical space around a target. By installing substituents on the cyclobutane core, medicinal chemists can systematically probe the binding pocket of a protein to optimize interactions.
A clear example of this is seen in the development of inhibitors for the Janus kinase (JAK) family of enzymes, which are targets for autoimmune diseases nih.gov. A study evaluating various diamine linkers found that incorporating a cis-1,3-cyclobutane diamine linker (the deprotected core of the title compound) resulted in inhibitors with potent, low-nanomolar activity and excellent selectivity across the JAK enzyme family nih.gov. This suggests that the specific geometry imposed by the cis-cyclobutane scaffold optimally positions the rest of the molecule for binding to the target kinase.
In another study focused on CDK16 inhibitors, systematic variation of different parts of the molecule revealed clear SAR trends nih.gov. The data showed that the choice of linker and terminal groups had a dramatic effect on kinase selectivity. For instance, while a cyclopropyl (B3062369) group tended to increase promiscuity (inhibiting a higher number of off-target kinases), the use of specific Boc-protected amino linkers helped to improve the selectivity profile nih.gov. This iterative process of modifying a lead compound and assessing its biological activity is a cornerstone of modern drug discovery.
The following table conceptualizes SAR findings, illustrating how structural modifications can impact the selectivity of a kinase inhibitor, based on principles observed in research nih.gov.
| Compound Series | Core Scaffold | Linker/Substituent Variation | Observed Impact on Selectivity |
| A | Pyrazole-Pyrimidine | Cyclopropyl group at pyrazole (B372694) | Increased promiscuity (stabilized 60 kinases) |
| B | Pyrazole-Pyrimidine | Methyl ester at pyrazole | Lowered promiscuity (stabilized 0-9 kinases) |
| C | Pyrazole-Pyrimidine | tert-butyl (2-(aminomethoxy)ethyl)-carbamate linker | Improved selectivity profile |
This data illustrates that small changes to the molecular structure can lead to significant differences in biological outcomes, such as the number of kinases inhibited. Such studies are essential for designing drugs that are both potent and have minimal off-target effects.
Conformational Analysis and Ligand-Target Interactions
There is no specific information available in the search results regarding the conformational analysis of this compound and its interactions with biological targets. While the conformational properties of carbamates, in general, are a subject of study in medicinal chemistry due to their influence on drug-receptor binding, such studies specifically for this compound were not found. nih.gov
Computational and Mechanistic Investigations of Tert Butyl 3 Aminocyclobutyl Carbamate
Quantum Chemical Calculations on Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules by exploring their electronic structure, geometry, and energy landscapes. Although specific DFT studies on tert-butyl (3-aminocyclobutyl)carbamate are not readily found, research on related cyclobutane (B1203170) and carbamate (B1207046) systems offers valuable insights.
Computed Properties: Basic molecular properties of rac-tert-butyl N-((1r,3r)-3-aminocyclobutyl)carbamate have been computed and are available in public databases. nih.gov These properties provide a fundamental basis for understanding the molecule's behavior.
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| Exact Mass | 186.136827821 Da |
| Topological Polar Surface Area | 64.4 Ų |
| Complexity | 192 |
Reactivity of the Cyclobutane Ring: The cyclobutane ring in this compound is a key determinant of its three-dimensional structure and reactivity. Computational studies on substituted cyclobutanes have explored their conformational preferences and the energy barriers associated with ring-puckering. nih.gov The strain inherent in the four-membered ring can influence the reactivity of the substituent groups. For instance, DFT calculations on the C-H cleavage in cyclobutane rings have been performed to understand the enantiodetermining steps in catalytic reactions, highlighting the influence of the ring's conformation on reaction outcomes. researchgate.net
Reactivity of the Carbamate Group: The reactivity of the tert-butyl carbamate (Boc) group is well-characterized. DFT studies on the formation of carbamates from amines and carbon dioxide reveal the mechanistic pathways and transition states involved. Furthermore, the acid-catalyzed cleavage of the Boc group, a common deprotection strategy in organic synthesis, has been investigated computationally. These studies indicate that the reaction proceeds through protonation of the carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.
Molecular Modeling and Docking Studies
Molecular modeling and docking are instrumental in predicting how a molecule might interact with a biological target, such as a protein receptor or enzyme. While specific docking studies for this compound are not published, the extensive research on other carbamate-containing molecules as enzyme inhibitors can serve as a guide.
Carbamates are a well-known class of inhibitors for cholinesterases, and numerous molecular modeling studies have been conducted to understand their binding modes. These studies typically show that the carbamate moiety can form key hydrogen bonds and hydrophobic interactions within the active site of the enzyme. The cyclobutane scaffold of this compound provides a rigid framework that can orient the amino and carbamate groups in specific spatial arrangements, potentially influencing its binding affinity and selectivity for various biological targets.
Principles of Docking Studies: In a typical docking study, the three-dimensional structure of the ligand (this compound) would be computationally generated and optimized. This structure would then be placed into the binding site of a target protein, and various conformations and orientations would be sampled. A scoring function is used to estimate the binding affinity for each pose, and the most favorable poses are analyzed to understand the key interactions.
For a molecule like this compound, docking studies could explore its potential as an inhibitor of various enzymes where the amine or carbamate functionality is important for binding. The bifunctional nature of the molecule, with a primary amine and a protected amine, allows for its use as a linker or building block in the design of more complex bioactive molecules.
Elucidation of Specific Reaction Mechanisms
The elucidation of reaction mechanisms provides a detailed, step-by-step description of how a chemical transformation occurs. For this compound, two key reactions are of primary interest: its synthesis and the deprotection of the carbamate group.
Synthesis: The synthesis of tert-butyl carbamates can be achieved through various methods. One common approach involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. Another method is the Curtius rearrangement of an acyl azide (B81097), which forms an isocyanate intermediate that is then trapped by tert-butanol (B103910). organic-chemistry.org Mechanistic studies of these reactions help in optimizing reaction conditions and understanding potential side products.
Boc Deprotection: The cleavage of the tert-butyl carbamate group is a fundamental reaction in organic synthesis. The mechanism is typically acid-catalyzed and proceeds as follows:
Protonation: The carbamate oxygen is protonated by a strong acid.
Formation of a tert-butyl cation: The protonated carbamate eliminates a stable tert-butyl cation, forming a carbamic acid intermediate.
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.
This mechanism is supported by kinetic studies and computational analysis. The stability of the resulting tert-butyl cation is a key driving force for this reaction.
Future Perspectives and Sustainable Chemistry for Aminocyclobutyl Carbamates
Innovation in Synthetic Strategies
Future synthetic strategies for aminocyclobutyl carbamates are focused on improving efficiency, safety, and sustainability. Traditional methods for carbamate (B1207046) synthesis often rely on hazardous reagents such as phosgene (B1210022) and its derivatives. psu.eduorgsyn.org Modern innovations are moving towards phosgene-free routes. One promising approach is the three-component coupling of amines, carbon dioxide (CO₂), and alkyl halides, which avoids many of the toxic intermediates of older methods. nih.gov Another area of innovation involves rearrangement reactions, such as the Curtius rearrangement of acyl azides, which can be generated from carboxylic acids and subsequently trapped with an alcohol to form the carbamate. These newer methods often provide milder reaction conditions and greater functional group tolerance, which is critical when synthesizing complex molecules for pharmaceutical applications.
Expanding Therapeutic Applications
The carbamate functional group is a crucial structural motif in modern drug design and medicinal chemistry. semanticscholar.orgnih.gov Due to its excellent chemical and proteolytic stability, its ability to act as a peptide bond mimic, and its capacity to permeate cell membranes, the carbamate moiety is found in numerous approved drugs. researchgate.netnih.gov These include treatments for cancer, epilepsy, and viral infections like HIV. researchgate.net
Tert-butyl (3-aminocyclobutyl)carbamate itself is not a therapeutic agent but rather a key building block. The rigid 3-aminocyclobutyl scaffold it provides is of increasing interest in drug discovery for introducing conformational constraint into drug candidates, which can lead to improved potency and selectivity. By incorporating this building block, medicinal chemists can explore new chemical space and develop novel therapeutics for a wide range of diseases. The carbamate group in these derivatives can enhance bioavailability, improve metabolic stability, or directly interact with biological targets. researchgate.netnih.gov
Green Chemistry Principles in Production and Process Optimization
The production of carbamates is undergoing a significant shift towards more sustainable and environmentally benign processes, in line with the principles of green chemistry. A major focus is the utilization of carbon dioxide as a renewable, non-toxic, and abundant C1 feedstock, replacing highly toxic phosgene. psu.edursc.orgnih.gov
Several green strategies are being actively researched and implemented:
Direct Carboxylation: This involves the direct reaction of amines with CO₂ and an alcohol, often facilitated by a catalyst, to form carbamates. psu.edursc.org This method is atom-economical and avoids halogenated intermediates.
Catalyst Development: Research is focused on developing efficient catalysts, including basic catalysts and novel composite materials, that can facilitate the conversion of CO₂ under mild conditions, such as lower pressures and temperatures. psu.edunih.gov
Process Optimization: In reactions that produce water as a byproduct, green chemistry principles guide the use of dehydrating agents or reaction conditions that remove water to drive the chemical equilibrium towards the desired carbamate product. psu.edu Continuous flow chemistry is another process optimization strategy that offers safer and more efficient production compared to traditional batch processes, especially when handling gases like CO₂. nih.gov
By integrating these green chemistry principles, the chemical industry can reduce its environmental footprint, enhance worker safety, and create more sustainable manufacturing processes for valuable chemical intermediates like this compound. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (3-aminocyclobutyl)carbamate?
- Methodology :
- Boc Protection Strategy : React 3-aminocyclobutanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous THF or dichloromethane. Monitor reaction completion via TLC or NMR .
- Coupling Reactions : For derivatives, employ carbodiimide-based coupling agents (e.g., EDCI/HOBt) to conjugate the carbamate with amines or carboxylic acids under inert conditions .
- Racemization Control : Use benzyl trichloroacetimidate for one-step transformations without racemization, as demonstrated in analogous carbamate syntheses .
Q. How should this compound be handled and stored to ensure stability?
- Handling : Use in a fume hood with PPE (gloves, lab coat, safety goggles). Avoid contact with strong acids/bases or oxidizing agents to prevent decomposition .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at room temperature, protected from light and moisture. Stability data indicate no degradation under these conditions for ≥12 months .
Q. What spectroscopic methods are appropriate for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm cyclobutyl ring geometry and Boc group integrity (e.g., tert-butyl protons at δ 1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (expected [M+H]⁺ ≈ 215.2).
- IR Spectroscopy : Detect carbamate C=O stretch (~1680-1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for derivatives of this compound?
- Chiral Auxiliaries : Introduce chiral ligands (e.g., (R)-BINOL) during metalation steps to direct stereochemistry .
- Stereocontrolled Alkylation : Utilize tert-butyl carbamate derivatives of aminomethylsilanes, where benzyl groups on nitrogen enhance regioselectivity in electrophilic substitutions .
Q. What are the implications of cyclobutyl ring strain on the compound’s reactivity in nucleophilic reactions?
- Enhanced Reactivity : The strained cyclobutane ring increases susceptibility to ring-opening reactions. For example, nucleophilic attack at the carbamate carbonyl is accelerated compared to non-strained analogs .
- Thermal Sensitivity : Monitor reaction temperatures to avoid unintended decomposition; differential scanning calorimetry (DSC) can identify exothermic events .
Q. How do electron-withdrawing/donating substituents on the cyclobutyl ring influence stability and reactivity?
- Electronic Effects : Substituents like fluorine (electron-withdrawing) reduce electron density at the carbamate carbonyl, slowing hydrolysis. Hydroxyl groups (electron-donating) may increase hydrogen-bonding interactions, affecting solubility .
- Experimental Validation : Compare reaction rates of substituted derivatives in hydrolysis assays (e.g., pH 7.4 buffer at 37°C) .
Q. What strategies mitigate racemization during amino group functionalization?
- Mild Coupling Conditions : Use HATU or COMU as coupling agents at 0–4°C to minimize epimerization .
- Chiral Chromatography : Post-synthesis, employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and assess optical purity .
Q. How can computational chemistry predict regioselectivity in electrophilic attacks?
- DFT Calculations : Model electrophilic substitution pathways using Gaussian or ORCA software. Focus on Fukui indices to identify nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., in DMF vs. THF) to optimize regioselectivity .
Data Contradictions and Resolutions
- Stability in Acidic Conditions : reports stability under recommended storage, but notes decomposition with strong acids. Resolution : Conduct pH-dependent stability assays (e.g., 1M HCl vs. 0.1M HCl) to define safe handling thresholds .
- Toxicity Data Gaps : While acute toxicity is classified as Category 4 (H302), detailed LD₅₀ values are missing. Resolution : Perform OECD 423 acute oral toxicity testing in rodent models to fill data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
